molecular formula C18H11ClF3N3OS B11384153 5-amino-4-(benzo[d]thiazol-2-yl)-1-(4-chloro-3-(trifluoromethyl)phenyl)-1H-pyrrol-3(2H)-one

5-amino-4-(benzo[d]thiazol-2-yl)-1-(4-chloro-3-(trifluoromethyl)phenyl)-1H-pyrrol-3(2H)-one

Cat. No.: B11384153
M. Wt: 409.8 g/mol
InChI Key: YAKAXXLVWRLTAX-UHFFFAOYSA-N
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Description

“5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE” is a complex organic compound that features a benzothiazole moiety, a chlorotrifluoromethylphenyl group, and a dihydropyrrolone structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Introduction of the Chlorotrifluoromethylphenyl Group: This step might involve a nucleophilic substitution reaction where a suitable precursor reacts with 4-chloro-3-(trifluoromethyl)benzene.

    Formation of the Dihydropyrrolone Ring: This could be accomplished through a cyclization reaction involving an amine and a carbonyl compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzothiazole ring.

    Reduction: Reduction reactions might target the carbonyl group in the dihydropyrrolone ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride might be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its potential as a therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-1-PHENYL-2,3-DIHYDRO-1H-PYRROL-3-ONE
  • 5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-1-[4-METHYL-PHENYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE

Uniqueness

The presence of the chlorotrifluoromethylphenyl group in “5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE” might confer unique properties such as increased lipophilicity or altered electronic effects, which could influence its reactivity and biological activity.

Properties

Molecular Formula

C18H11ClF3N3OS

Molecular Weight

409.8 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C18H11ClF3N3OS/c19-11-6-5-9(7-10(11)18(20,21)22)25-8-13(26)15(16(25)23)17-24-12-3-1-2-4-14(12)27-17/h1-7,23,26H,8H2

InChI Key

YAKAXXLVWRLTAX-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1C2=CC(=C(C=C2)Cl)C(F)(F)F)C3=NC4=CC=CC=C4S3)O

Origin of Product

United States

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